

# BRL-15572 CAS number and chemical properties

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Compound of Interest

Compound Name: BRL-15572

Cat. No.: B1662937 Get Quote

## **An In-Depth Technical Guide to BRL-15572**

This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of **BRL-15572**, a significant pharmacological tool in serotonin research. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key technical data to facilitate its use in laboratory settings.

## **Chemical Properties of BRL-15572**

**BRL-15572** is a synthetic compound widely recognized for its utility in distinguishing between serotonin receptor subtypes. Its fundamental chemical and physical properties are summarized below.



Property	Value	Reference
CAS Number	193611-72-2	[1][2]
IUPAC Name	4-(3-chlorophenyl)-α- (diphenymethyl)-1- piperazineethanol	[1]
Synonyms	BRL-15572, BRL 15572	[2]
Molecular Formula	C <sub>25</sub> H <sub>27</sub> ClN <sub>2</sub> O (dihydrochloride: C <sub>25</sub> H <sub>27</sub> ClN <sub>2</sub> O • 2HCl)	[1]
Molecular Weight	406.95 g/mol (dihydrochloride: 479.9 g/mol)	[1][3]
Solubility	DMF: 30 mg/ml, DMSO: 30 mg/ml, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml, Ethanol: 1 mg/ml	[1]
Appearance	Solid powder	[2]

## **Mechanism of Action**

BRL-15572 is a potent and selective antagonist of the human serotonin receptor subtype 5-HT<sub>1</sub>D.[3][4][5] It exhibits approximately 60-fold higher selectivity for the 5-HT<sub>1</sub>D receptor over the closely related 5-HT<sub>1</sub>B receptor.[3][4] This selectivity has been instrumental in elucidating the distinct physiological roles of these two receptor subtypes.[3] While highly selective for 5-HT<sub>1</sub>D, BRL-15572 also shows considerable affinity for 5-HT<sub>1</sub>A and 5-HT<sub>2</sub>B receptors.[6] The inhibitory constant (Ki) for its binding to the human 5-HT<sub>1</sub>D receptor is 0.013  $\mu$ M.[1] Interestingly, BRL-15572 also acts as a partial agonist at 5-HT<sub>1</sub>D receptors, as demonstrated in [35S]GTPyS binding assays where it has an EC<sub>50</sub> of 0.008  $\mu$ M.[1]

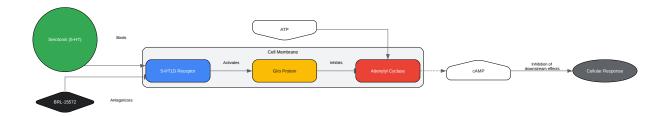
The 5-HT<sub>1</sub>D receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o protein. Activation of this receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By antagonizing this receptor, **BRL-15572** blocks these downstream effects. This mechanism is crucial in its effects on neurotransmitter



release, particularly glutamate, and in the regulation of cerebral blood pressure, which is relevant to the study of migraines.[3]

## Signaling Pathway of the 5-HT<sub>1</sub>D Receptor

The following diagram illustrates the canonical signaling pathway of the 5-HT<sub>1</sub>D receptor, which is inhibited by **BRL-15572**.



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Canonical signaling pathway of the 5-HT<sub>1</sub>D receptor.

## **Experimental Protocols**

A key experiment used to characterize the interaction of ligands like **BRL-15572** with GPCRs is the [35S]GTPyS binding assay. This assay measures the activation of G proteins upon receptor stimulation.

Protocol: [35S]GTPyS Binding Assay

This protocol is adapted from studies characterizing the effects of **BRL-15572** on 5-HT<sub>1</sub>D receptors expressed in CHO cells.[6]

Membrane Preparation:



- Culture Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT<sub>1</sub>D receptor.
- Harvest the cells and homogenize them in an ice-cold buffer to lyse the cells and isolate the cell membranes containing the receptors.
- Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in a suitable assay buffer. Determine the protein concentration of the membrane preparation.

#### Assay Setup:

- In a 96-well plate, add the following components in order:
  - Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 3 mM MgCl<sub>2</sub>, 0.2 mM ascorbate).
  - GDP (10 μM final concentration) to ensure that G proteins are in their inactive state.
  - Varying concentrations of BRL-15572 or other test compounds. For antagonist studies, pre-incubate the membranes with BRL-15572.
  - Cell membranes (typically 10-20 μg of protein per well).
- Pre-incubate the mixture at 30°C for 30 minutes.

#### · Initiation and Incubation:

- Initiate the reaction by adding [35S]GTPyS (typically 50-100 pM final concentration).
- For agonist studies, add the agonist (e.g., 5-HT) at this step.
- Incubate the plate at 30°C for an additional 30 minutes.
- $\circ$  To determine non-specific binding, a parallel set of reactions is run in the presence of a high concentration of unlabeled GTPyS (10  $\mu$ M).

#### Termination and Detection:

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B)
 using a cell harvester. This separates the membrane-bound [35S]GTPyS from the unbound



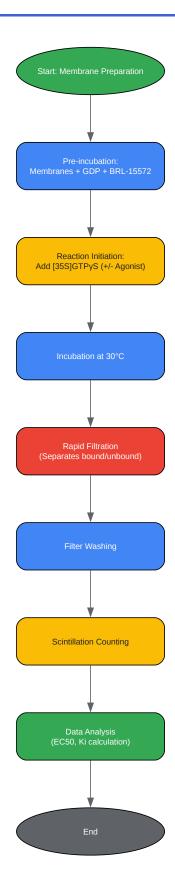
nucleotide.

- Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound [35S]GTPyS.
- Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Data Analysis:
  - Subtract the non-specific binding from all measurements.
  - Plot the specific binding as a function of the ligand concentration. For agonist doseresponse curves, fit the data to a sigmoidal curve to determine EC<sub>50</sub> and Emax values. For antagonist studies, Schild analysis can be used to determine the pA<sub>2</sub> or K<sub>e</sub> values.

## **Experimental Workflow Diagram**

The following diagram outlines the general workflow for the [35S]GTPγS binding assay described above.





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Workflow for a [35S]GTPyS binding assay.



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